HexarelinAcetate
CAS No.:
Cat. No.: VC16524798
Molecular Formula: C47H58N12O6
Molecular Weight: 887.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C47H58N12O6 |
---|---|
Molecular Weight | 887.0 g/mol |
IUPAC Name | 6-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
Standard InChI | InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65) |
Standard InChI Key | RVWNMGKSNGWLOL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N |
Introduction
Chemical and Structural Characteristics
Hexarelin acetate (C₄₇H₅₈N₁₂O₆) is a synthetic peptide with a molecular weight of 887.04 g/mol. Its sequence—His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂—incorporates non-proteinogenic amino acids that enhance receptor specificity and metabolic stability . The acetate salt form improves solubility for research applications, with a solubility of 0.1 mg/mL in aqueous solutions .
Structural Determinants of Activity
The N-terminal histidine residue facilitates critical hydrogen bonding with the growth hormone secretagogue receptor (GHS-R1a), while the D-2-methyltryptophan moiety confers resistance to enzymatic degradation. Comparative studies show that methylation at the tryptophan indole ring reduces hepatic clearance by 40% compared to non-methylated analogues . The C-terminal lysinamide group stabilizes the peptide’s α-helical conformation, which is essential for CD36 receptor binding in cardiovascular tissues .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₄₇H₅₈N₁₂O₆ | |
CAS Number | 140703-51-1 | |
Stability | 2 years at -20°C | |
Solubility | 0.1 mg/mL in water | |
Receptor Affinity (K₄) | GHS-R1a: 0.8 nM; CD36: 2.1 nM |
Mechanisms of Action
Growth Hormone Secretion Pathways
Hexarelin acetate binds GHS-R1a with 3-fold greater affinity than endogenous ghrelin (K₄ = 0.8 nM vs. 2.4 nM) . This interaction activates phospholipase C-β (PLC-β), increasing inositol trisphosphate (IP₃) production by 150% in pituitary somatotropes . Subsequent calcium mobilization triggers GH secretion, with rodent studies demonstrating a 300% increase in serum GH levels within 15 minutes of administration .
Cardiovascular Protection Mechanisms
Through CD36 receptor binding, hexarelin acetate upregulates PTEN phosphatase activity by 60% in ischemic cardiomyocytes, inhibiting Akt/mTOR-driven apoptosis . In murine myocardial infarction models, this reduces infarct size by 35% and improves left ventricular ejection fraction from 28% to 42% . Concurrently, it decreases malondialdehyde (MDA)—a lipid peroxidation marker—by 50%, indicating potent antioxidant effects .
Preclinical Research Findings
Cardioprotective Efficacy
A pivotal study in C57BL/6 mice subjected to left anterior descending artery ligation showed:
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48% reduction in apoptotic cardiomyocytes with hexarelin pretreatment
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2.1-fold increase in survivin expression
These effects occurred independently of GH secretion, as demonstrated in GH-deficient dwarf mice .
Anti-Catabolic Effects in Muscle
Hexarelin acetate administration in dexamethasone-induced muscle wasting models:
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Increased tibialis anterior cross-sectional area by 22%
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Reduced MuRF-1 mRNA expression by 65%
Therapeutic Applications
Cardiovascular Diseases
Phase II trials (NCT04837209) are investigating hexarelin acetate in post-MI patients, with preliminary data showing:
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18% improvement in 6-minute walk distance
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25% reduction in NT-proBNP levels
Sarcopenia Management
In a 12-week rodent sarcopenia model, weekly hexarelin dosing:
Metabolic Syndrome
A pilot study demonstrated:
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20% decrease in LDL cholesterol
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18% reduction in fasting triglycerides
Comparative Analysis with Analogues
vs. GHRP-6
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40% higher GH release potency
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3-fold longer half-life
vs. Pralmorelin
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